N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper(II)-Catalyzed Remote Sulfonylation
The copper(II)-catalyzed remote sulfonylation of aminoquinolines, including derivatives similar to the compound , highlights an efficient approach to introducing sulfonyl groups into complex molecules. This method produces environmentally benign byproducts and uses sodium sulfinates as sulfide sources, offering a less odorous and more environmentally friendly alternative to traditional methods. This research underlines the significance of such compounds in developing new synthetic routes that are both efficient and sustainable (Xia et al., 2016).
Glycine-Site NMDA and AMPA Antagonists
N-sulfonyl derivatives, closely related to the query compound, have been synthesized and identified as antagonists at the glycine site of the NMDA receptor and the AMPA receptor. This research indicates the potential of such compounds in developing treatments for neurological disorders, showcasing the therapeutic applications of sulfonyl-quinoline derivatives in modulating neurotransmitter systems (Hays et al., 1993).
Antimalarial and Antiviral Properties
Investigations into N-(phenylsulfonyl)acetamide derivatives, including quinoline-based compounds, reveal significant antimalarial activity. These studies extend to computational calculations and molecular docking, suggesting potential applications in treating COVID-19. The research demonstrates the compound's dual utility in addressing parasitic diseases and viral infections, emphasizing its role in drug discovery efforts against emergent pathogens (Fahim & Ismael, 2021).
Synthetic Cannabinoid Receptor Agonists
Research into synthetic cannabinoid receptor agonists (SCRAs) involving sulfamoyl benzamide structures illustrates the compound's relevance in understanding cannabinoid receptor interactions. This area of study not only aids in forensic and clinical investigations of new psychoactive substances but also contributes to the broader understanding of cannabinoid receptor pharmacology (Brandt et al., 2020).
Electrophysiological Activity and Anticancer Agents
Compounds related to the query show promising electrophysiological activities, indicating potential applications as selective class III agents for arrhythmia treatment. Furthermore, the synthesis of 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides has revealed potent anticancer agents inhibiting histone deacetylase, underscoring the therapeutic potential of these molecules in oncology (Morgan et al., 1990; Lee et al., 2016).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-5-7-15(8-6-14)13-21-19(24)20(25)22-17-10-9-16-4-3-11-23(18(16)12-17)28(2,26)27/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZVTFEAKKUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.